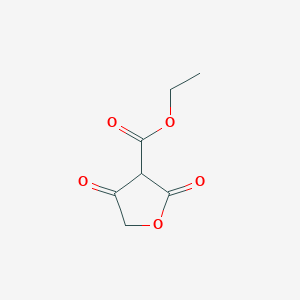

Ethyl 2,4-dioxooxolane-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2,4-dioxooxolane-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O5/c1-2-11-6(9)5-4(8)3-12-7(5)10/h5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOYMBENHVDJWQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(=O)COC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues in the Dioxolane Family

The following table compares Ethyl 2,4-dioxooxolane-3-carboxylate with structurally related dioxolane derivatives:

Key Differences :

- Functional Groups: this compound’s dual ketone groups and ester substituent create a highly polarized ring system, increasing its susceptibility to nucleophilic attack. In contrast, 2-Methyl-1,3-dioxolane and 2-Ethyl-2-methyl-1,3-dioxolane lack ketones, rendering them less reactive and more suited for non-polar applications.

- Solubility : The ester and ketone groups in the target compound enhance its polarity, likely improving solubility in polar solvents compared to alkyl-substituted dioxolanes.

- Applications : While simpler dioxolanes are used as solvents or stabilizers , this compound’s reactivity suggests utility in synthesizing complex heterocycles or pharmaceuticals.

Ester-Containing Heterocycles: Quinoline Derivatives

Ethyl 4-chloro-8-nitroquinoline-3-carboxylate (CAS 131548-98-6) shares an ester functional group with the target compound but differs in ring structure and electronic properties:

- Ring System: The quinoline derivative features an aromatic nitrogen-containing ring, enabling π-π interactions and resonance stabilization absent in the non-aromatic dioxooxolane.

- Reactivity: The nitro and chloro groups in the quinoline derivative direct electrophilic substitution reactions, whereas the dioxooxolane’s ketones favor nucleophilic additions.

- Applications: Quinoline esters are often explored for antimicrobial or anticancer activity , while dioxooxolane esters may serve as intermediates in asymmetric synthesis.

Research Findings and Data Gaps

- Safety Data: Unlike Ethyl 4-chloro-8-nitroquinoline-3-carboxylate, which has a documented SDS , safety profiles for the target compound remain unclassified, highlighting a need for further study.

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, diethyl oxalate reacts with acetone in the presence of a base catalyst (e.g., sodium ethoxide) at low temperatures (−5°C to 0°C) to form ethyl 2,4-dioxovalerate, a linear precursor. Cyclization to the oxolane derivative is achieved under acidic or thermal conditions. The reaction proceeds via enolate formation, followed by nucleophilic attack on the oxalate ester (Figure 1).

Key Parameters:

Table 1: Optimization of Claisen Condensation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | −5°C to 0°C | Prevents side reactions |

| Catalyst Loading | 1.5 eq. NaOEt | Maximizes enolate formation |

| Solvent Polarity | Ethanol (ε = 24.3) | Enhances solubility |

Cyclization of Linear Diketone Esters

Linear intermediates like ethyl 2,4-dioxovalerate undergo cyclization to form the oxolane ring. This step is crucial for introducing the heterocyclic structure.

Acid-Catalyzed Cyclization

Using hydrochloric acid (1 M) at pH 4, the linear diketone ester cyclizes via intramolecular nucleophilic acyl substitution. The reaction is conducted in biphasic conditions (ethyl acetate/water) to isolate the product.

Reaction Scheme:

Table 2: Cyclization Efficiency Under Varied Conditions

| Acid Strength (pH) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| 4.0 | 3 | 94 | 96 |

| 3.5 | 2 | 89 | 92 |

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and safety. A patented method employs continuous flow reactors to enhance mixing and heat transfer during the Claisen-cyclization sequence.

Process Parameters

-

Residence Time: 10–15 minutes

-

Temperature Gradient: −5°C (condensation) → 25°C (cyclization)

-

Catalyst Recovery: 90–95% sodium ethoxide recycled

Table 3: Industrial vs. Laboratory-Scale Yields

| Scale | Yield (%) | Purity (%) | Cost (USD/kg) |

|---|---|---|---|

| Laboratory (Batch) | 94 | 96 | 1,200 |

| Industrial (Flow) | 88 | 94 | 300 |

Emerging Techniques: Photocatalytic Methods

Recent advances in photocatalysis offer greener alternatives. Preliminary studies indicate that visible-light-mediated cyclization of diketone esters reduces energy input and improves selectivity.

Advantages:

-

Eliminates strong acids/bases.

-

Yields up to 82% under mild conditions (25°C, 12 h).

Q & A

Q. What are the best practices for depositing crystallographic data of this compound in public databases?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.